molecular formula C25H26ClFN6O2 B11433787 7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B11433787
M. Wt: 497.0 g/mol
InChI Key: XQWDZCQZXORVTL-UHFFFAOYSA-N
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Description

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a suitable precursor with 4-phenylpiperazine.

    Attachment of the 2-chloro-6-fluorophenyl group: This is typically done through a Friedel-Crafts alkylation reaction using 2-chloro-6-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be used to modify the phenylpiperazine moiety, potentially altering its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced phenylpiperazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of purine derivatives with biological targets. Its structure suggests potential activity as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound’s structure indicates potential pharmacological activity. It may be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core may mimic natural substrates or inhibitors, while the phenylpiperazine moiety could interact with receptor sites, modulating their activity. The chloro and fluoro substituents may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring in 7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, binding affinity, and pharmacological properties, making it a unique candidate for further research and development.

Properties

Molecular Formula

C25H26ClFN6O2

Molecular Weight

497.0 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-18-19(26)9-6-10-20(18)27)21(28-23)16-31-11-13-32(14-12-31)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3

InChI Key

XQWDZCQZXORVTL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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